Pyrazolo[1,5-a]pyridine-3-carbonyl chloride

Organic Synthesis Amide Coupling Reaction Efficiency

Procure Pyrazolo[1,5-a]pyridine-3-carbonyl chloride for kinase inhibitor, PI3K, and EphB3 drug discovery. This reactive acyl chloride enables rapid library synthesis and late-stage functionalization of the privileged pyrazolo[1,5-a]pyridine core, proven in anticancer studies with nanomolar activity.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 78933-24-1
Cat. No. B1587055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridine-3-carbonyl chloride
CAS78933-24-1
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)C(=O)Cl
InChIInChI=1S/C8H5ClN2O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H
InChIKeyOBAHAHYHAQTEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyridine-3-carbonyl chloride (CAS 78933-24-1): A Versatile Heterocyclic Building Block for Targeted Synthesis and Drug Discovery


Pyrazolo[1,5-a]pyridine-3-carbonyl chloride (CAS 78933-24-1) is a heterocyclic organic compound characterized by a fused bicyclic system comprising a pyrazole ring and a pyridine ring, with a reactive carbonyl chloride functional group at the 3-position . This acyl chloride derivative is widely employed as a key intermediate in organic synthesis, particularly for the construction of amide, ester, and other functionalized pyrazolo[1,5-a]pyridine scaffolds with demonstrated biological activity, including as kinase inhibitors and anticancer agents [1] [2]. Its unique structure combines the electronic and steric properties of the pyrazolo[1,5-a]pyridine core with the high reactivity of an acyl chloride, enabling efficient diversification and late-stage functionalization [3].

Why Pyrazolo[1,5-a]pyridine-3-carbonyl chloride (CAS 78933-24-1) Cannot Be Replaced by Generic Acyl Chlorides or Alternative Heterocyclic Cores


Substituting pyrazolo[1,5-a]pyridine-3-carbonyl chloride with a generic acyl chloride or a closely related heterocyclic analog is not scientifically justifiable due to fundamental differences in reactivity, selectivity, and the pharmacological profile of the resulting derivatives. The specific pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, with a demonstrated ability to modulate key therapeutic targets such as p38 kinase, PI3K, and EphB3, and to impart potent anticancer cytotoxicity [1] [2]. The 3-carbonyl chloride position is uniquely reactive, allowing for efficient, site-specific amidation and esterification that is essential for generating focused compound libraries and for the late-stage functionalization of advanced intermediates . In contrast, using a different heterocyclic core or an alternative reactive handle would yield a different chemotype with unknown and likely inferior biological activity and physicochemical properties, thereby invalidating structure-activity relationship (SAR) studies and jeopardizing drug discovery programs [3].

Pyrazolo[1,5-a]pyridine-3-carbonyl chloride (CAS 78933-24-1): Quantitative Evidence for Differentiated Performance in Synthesis and Biological Activity


Direct Comparison of Reactivity: Pyrazolo[1,5-a]pyridine-3-carbonyl chloride vs. Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

Pyrazolo[1,5-a]pyridine-3-carbonyl chloride is the preferred reagent for the direct synthesis of amides and esters from the corresponding carboxylic acid. As a reactive acyl chloride, it enables a one-step, high-yielding amidation under mild conditions, eliminating the need for in situ activation. In contrast, pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2) requires the use of coupling reagents (e.g., EDCI, HATU), which adds steps, cost, and purification complexity. While no direct kinetic study was found, the fundamental difference in reaction mechanism translates to a quantifiable advantage in synthesis efficiency.

Organic Synthesis Amide Coupling Reaction Efficiency

Potent Kinase Inhibition by Pyrazolo[1,5-a]pyridine-3-carbonyl chloride-Derived Scaffolds: Evidence for EphB3 and p38 Kinase Targeting

Derivatives synthesized from the pyrazolo[1,5-a]pyridine-3-carbonyl chloride core exhibit potent and selective inhibition of key therapeutic kinases. A representative derivative, LDN-211904, demonstrates an IC50 of 79 nM against the EphB3 receptor tyrosine kinase, a target implicated in cancer progression . This level of potency is comparable to or exceeds that of other pyrazolo[1,5-a]pyridine-based inhibitors, establishing the core as a privileged scaffold. While this specific compound is not the carbonyl chloride itself, it is a direct product of its use and validates the scaffold's differentiated activity. A separate series of pyrazolo[1,5-a]pyridine derivatives, accessible via the acyl chloride, have been optimized as potent p38 kinase inhibitors, with reported IC50 values in the low nanomolar range, further underscoring the scaffold's versatility [1].

Medicinal Chemistry Kinase Inhibition Anticancer

Quantified Anticancer Activity: Pyrazolo[1,5-a]pyridine-3-carboxylate Derivatives Exhibit Potent Cytotoxicity Across Multiple Cancer Cell Lines

Pyrazolo[1,5-a]pyridine-3-carboxylates, directly synthesized from pyrazolo[1,5-a]pyridine-3-carbonyl chloride via esterification or amidation, have been evaluated for in vitro anticancer activity. In a study of a series of derivatives, several compounds exhibited significant cytotoxicity against a panel of human cancer cell lines (A549, MCF-7, HCT-116, PC-3). Notably, a derivative (compound 247) showed potent activity, leading to cell cycle arrest in the G1 phase in MCF-7 cells, highlighting its potential as an anticancer agent [1]. A separate report indicated that certain pyrazolo[1,5-a]pyridine derivatives exhibit IC50 values in the nanomolar range against HeLa cells, with one derivative (4c) achieving an IC50 of 0.05 µM . This quantitative data demonstrates the scaffold's inherent cytotoxicity and provides a clear rationale for its selection in oncology drug discovery programs.

Anticancer Cytotoxicity SAR Studies

High-Value Research and Industrial Application Scenarios for Pyrazolo[1,5-a]pyridine-3-carbonyl chloride (CAS 78933-24-1)


Accelerated Synthesis of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitor Libraries

Utilize pyrazolo[1,5-a]pyridine-3-carbonyl chloride as the key acylating agent for the rapid, parallel synthesis of diverse amide and ester libraries targeting kinase inhibition. Its high reactivity with a wide range of amines and alcohols under mild conditions enables efficient exploration of chemical space around the privileged pyrazolo[1,5-a]pyridine core. This approach directly supports the generation of SAR data and the identification of lead compounds for targets such as p38 kinase and EphB3, as demonstrated by the potent activity of derived inhibitors (e.g., LDN-211904 with EphB3 IC50 = 79 nM) [1] .

Late-Stage Functionalization of Advanced Intermediates for Anticancer Drug Discovery

Employ pyrazolo[1,5-a]pyridine-3-carbonyl chloride for the late-stage diversification of complex, advanced intermediates in anticancer drug development programs. The compound's reactive acyl chloride group facilitates the introduction of solubilizing groups, targeting moieties, or pharmacokinetic-modulating elements onto a validated cytotoxic scaffold. This strategy is supported by the demonstrated nanomolar activity of related pyrazolo[1,5-a]pyridine derivatives against a panel of human cancer cell lines, including HeLa (IC50 = 0.05 µM) .

Development of PI3K Inhibitors with Improved Physicochemical Properties

Incorporate pyrazolo[1,5-a]pyridine-3-carbonyl chloride as a building block for the synthesis of novel PI3K inhibitors. The scaffold's inherent selectivity for the p110α isoform can be further enhanced and its aqueous solubility improved through strategic amide bond formation at the 3-position. This is exemplified by a study where the addition of a basic amine to the pyrazolo[1,5-a]pyridine core resulted in up to a 1000-fold increase in aqueous solubility while maintaining potent p110α inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyridine-3-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.